REACTION_SMILES
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[Br:3].[Cl:4][c:5]1[c:6]([C:13]([CH3:14])=[O:15])[c:7]([Cl:12])[cH:8][cH:9][c:10]1[F:11].[Na+:2].[O:17]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1.[OH-:1].[OH2:16]>>[O:1]=[C:13]([c:6]1[c:5]([Cl:4])[c:10]([F:11])[cH:9][cH:8][c:7]1[Cl:12])[OH:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1c(Cl)ccc(F)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1c(Cl)ccc(F)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |